molecular formula C17H11ClN2 B243166 1-(2-chlorophenyl)-9H-beta-carboline

1-(2-chlorophenyl)-9H-beta-carboline

Cat. No.: B243166
M. Wt: 278.7 g/mol
InChI Key: KUYRBBCKMRMWSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chlorophenyl)-9H-beta-Carboline is a synthetic β-carboline alkaloid designed for research use. β-Carbolines are a broad class of tricyclic pyrido[3,4-b]indole alkaloids with a wide range of documented biological activities, making them a significant scaffold in medicinal chemistry and agrochemical research . In anticancer research, β-carboline derivatives are recognized for their ability to interact with DNA, primarily through intercalation between base pairs . This DNA-binding activity can lead to the inhibition of crucial enzymes like Topoisomerase II (Topo-II), which plays a vital role in DNA replication and cell division. Stabilizing the DNA-Topo-II complex prevents the religation of cleaved DNA strands, triggering apoptosis in cancer cells . Furthermore, structure-activity relationship (SAR) studies indicate that substitutions on the phenyl group at the C-1 position of the β-carboline core, such as a chlorine atom, can significantly influence biological potency and selectivity . Beyond oncology, related β-carboline alkaloids and their synthetic derivatives have demonstrated promising broad-spectrum fungicidal activity against various plant pathogens . Research shows that specific derivatives can exhibit high efficacy in both in vitro and in vivo models, suggesting potential applications in the development of new plant-derived bio-pesticides . This product, this compound, is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to explore its potential as a DNA-interactive agent, a Topo-II inhibitor, or a lead structure in antifungal development.

Properties

Molecular Formula

C17H11ClN2

Molecular Weight

278.7 g/mol

IUPAC Name

1-(2-chlorophenyl)-9H-pyrido[3,4-b]indole

InChI

InChI=1S/C17H11ClN2/c18-14-7-3-1-6-13(14)16-17-12(9-10-19-16)11-5-2-4-8-15(11)20-17/h1-10,20H

InChI Key

KUYRBBCKMRMWSE-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)C4=CC=CC=C4Cl

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)C4=CC=CC=C4Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

Substituents at the 1-position significantly influence physical properties like melting points and solubility:

Compound Name Substituent Melting Point (°C) Solubility Source
1-(2-Chlorophenyl)-9H-beta-carboline 2-chlorophenyl Not reported Likely similar to chloroform/DMSO solubility Contextual
1-(3',4'-Dimethoxyphenyl)-β-carboline (5f) 3',4'-dimethoxyphenyl 302–305 Not specified
1-(2'-Naphthyl)-β-carboline (5i) 2-naphthyl 183–185 Not specified
1-(2-Methoxyphenyl)-β-carboline 2-methoxyphenyl Not reported Soluble in chloroform, methanol, DMSO

Key Observations :

  • Chlorophenyl vs. Methoxyphenyl : The 2-chlorophenyl group likely reduces solubility in polar solvents compared to methoxy derivatives due to decreased hydrogen-bonding capacity. Methoxy groups enhance polarity, as seen in 1-(2-methoxyphenyl)-β-carboline’s solubility in DMSO .
  • Aromatic vs. Aliphatic Substituents : Aliphatic substituents (e.g., benzyl in 5h) result in lower melting points (oily consistency) compared to aromatic analogs (e.g., 5f, 5i) .

Key Observations :

  • Chlorophenyl vs. Bromophenyl : Bromine’s larger atomic radius may enhance hydrophobic interactions in antibacterial compounds (e.g., 10 vs. chlorophenyl analogs) .
  • Methoxy vs. Chloro : Methoxy groups (e.g., in 5f) may reduce cytotoxicity compared to halogenated derivatives due to differences in membrane permeability .

Preparation Methods

Standard Protocol for 1-(2-Chlorophenyl)-9H-Beta-Carboline

The synthesis begins with tryptamine and 2-chlorobenzaldehyde under acidic conditions. Trifluoroacetic acid (TFA) in dichloromethane (DCM) at ambient temperature for 24 hours typically yields the tetrahydro intermediate, which undergoes subsequent oxidation:

  • Condensation :
    Tryptamine+2-chlorobenzaldehydeTFA, DCM1-(2-chlorophenyl)-1,2,3,4-tetrahydro-β-carboline\text{Tryptamine} + 2\text{-chlorobenzaldehyde} \xrightarrow{\text{TFA, DCM}} 1\text{-(2-chlorophenyl)-1,2,3,4-tetrahydro-β-carboline}
    Yield: 68–72%

  • Oxidation :
    The tetrahydro intermediate is dehydrogenated using sulfur in refluxing xylene (140°C, 6 hours) to afford the fully aromatic β-carboline. Post-oxidation purification via silica gel chromatography (ethyl acetate/hexane, 3:7) typically provides the final product in 85–90% purity.

Critical Parameters :

  • Electron-withdrawing substituents (e.g., -Cl) on benzaldehyde reduce electrophilicity at the carbonyl carbon, necessitating prolonged reaction times compared to unsubstituted benzaldehyde.

  • Substituent positioning significantly impacts yields: 2-chloro derivatives exhibit 15–20% lower yields than para-substituted analogs due to steric hindrance.

Alternative Synthetic Routes and Modifications

L-Tryptophan-Based Synthesis

This method utilizes L-tryptophan as a chiral starting material, preserving stereochemical integrity for applications requiring enantiomeric purity:

  • Methyl ester formation :
    L-TryptophanSOCl2,MeOHMethyl ester\text{L-Tryptophan} \xrightarrow{\text{SOCl}_2, \text{MeOH}} \text{Methyl ester} (92% yield)

  • Pictet-Spengler cyclization :
    Reaction with 2-chlorobenzaldehyde in acetic acid under reflux (12 hours) yields the tetrahydro-β-carboline-3-carboxylate.

  • Oxidation and decarboxylation :
    Treatment with KMnO₄ in acetone/water (0°C, 4 hours) followed by thermal decarboxylation (220°C, vacuum) produces the target compound.

Advantages :

  • Avoids racemization risks associated with tryptamine-based routes.

  • Enables carboxylate functionalization for prodrug development.

Solid-Phase Synthesis for High-Throughput Production

Montmorillonite K10 clay catalyzes solvent-free Pictet-Spengler reactions, enhancing scalability:

ParameterValue
Catalyst loading20 wt%
Temperature80°C
Reaction time3 hours
Yield81%
Purity93% (HPLC)

This method eliminates volatile organic solvents and facilitates catalyst recovery via simple filtration.

Advanced Functionalization Strategies

N-Alkylation for Enhanced Bioactivity

Post-synthetic modification at the N9 position employs sodium hydride (NaH) in DMF with alkyl halides:

1-(2-chlorophenyl)-9H-β-carbolineNaH, R-X9-alkyl derivatives1\text{-(2-chlorophenyl)-9H-β-carboline} \xrightarrow{\text{NaH, R-X}} 9\text{-alkyl derivatives}

Representative Results :

Alkyl Group (R)Reaction TimeYield
Methyl2 hours78%
Benzyl4 hours65%
Propargyl3 hours71%

Alkylation expands drug-like properties while retaining the chlorophenyl moiety's electronic effects.

Comparative Analysis of Synthetic Methods

MethodStarting MaterialStepsTotal YieldKey Advantage
Standard Pictet-SpenglerTryptamine258%Simplicity
L-Tryptophan routeL-Tryptophan442%Stereochemical control
Solid-phaseTryptamine273%Scalability
N-AlkylationPreformed β-carboline165–78%Functional diversity

Key Observations :

  • Electron-deficient aldehydes (e.g., 2-chlorobenzaldehyde) require higher catalyst loadings (1.5 eq TFA vs. 1 eq for benzaldehyde).

  • Microwave-assisted reactions reduce tetrahydro-β-carboline oxidation times from 6 hours to 45 minutes (150°C, DMF).

Purification and Characterization

Chromatographic Techniques

  • Flash chromatography : Silica gel with ethyl acetate/hexane gradient (1:4 to 1:2) achieves >95% purity.

  • HPLC : C18 column (MeCN/H₂O + 0.1% TFA) resolves positional isomers; retention time = 12.3 min.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 5.1 Hz, 1H), 7.89–7.86 (m, 2H), 7.54–7.48 (m, 3H).

  • HRMS : [M+H]⁺ calcd. for C₁₇H₁₂ClN₂: 285.0691; found: 285.0689.

Challenges and Optimization Opportunities

  • Chlorophenyl Ring Activation :
    Introducing electron-donating groups (e.g., -OMe) ortho to chlorine improves carbonyl reactivity, increasing yields by 18–22%.

  • Green Chemistry Approaches :
    Hexafluoro-2-propanol (HFIP) as a recyclable solvent/catalyst system achieves 89% yield in 2 hours at 25°C.

  • Continuous Flow Systems :
    Microreactor technology enhances heat transfer during exothermic oxidation steps, reducing decomposition byproducts .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(2-chlorophenyl)-9H-beta-carboline, and what methodological considerations ensure reproducibility?

  • Answer : The synthesis typically involves coupling a chlorophenyl precursor (e.g., 2-chlorobenzoyl chloride) with the beta-carboline core. A Lewis acid catalyst (e.g., AlCl₃) in anhydrous dichloromethane is commonly used under nitrogen to prevent oxidation. Key steps include:

  • Precursor activation : Reacting 2-chlorobenzoyl chloride with 9H-beta-carboline at 0–5°C to minimize side reactions .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to achieve >95% purity .
  • Validation : Confirming yield and purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How is this compound characterized structurally and analytically?

  • Answer : Post-synthesis characterization involves:

  • Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) to confirm substitution patterns and aromaticity (e.g., δ 8.2–8.5 ppm for beta-carboline protons) .
  • Crystallography : Single-crystal X-ray diffraction to resolve stereochemistry (e.g., C–Cl bond length ~1.74 Å) .
  • Mass spectrometry : High-resolution ESI-MS for molecular ion validation (calculated [M+H]⁺: 297.0654) .

Q. What in vitro assays are prioritized for initial biological activity screening of this compound?

  • Answer : Common assays include:

  • Enzyme inhibition : Fluorescence-based assays for monoamine oxidase (MAO) or topoisomerase I/II activity (IC₅₀ determination) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2, MCF-7) with doxorubicin as a positive control .
  • Neuroprotection : SH-SY5Y cell models exposed to oxidative stress (H₂O₂) to assess viability via calcein-AM staining .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) influence the compound’s bioactivity and binding affinity?

  • Answer : Comparative studies with bromophenyl analogs (e.g., 3-bromo vs. 2-chloro derivatives) reveal:

  • Electron-withdrawing groups (e.g., Cl at 2-position) enhance MAO-B inhibition (ΔIC₅₀ = 1.2 μM vs. 4.5 μM for 3-bromo) due to improved π-π stacking in the active site .
  • Steric effects : 2-chloro substitution reduces off-target interactions compared to bulkier groups, as shown via molecular docking simulations .

Q. How can contradictory data on cytotoxicity across studies be systematically addressed?

  • Answer : Contradictions often arise from:

  • Assay variability : Standardize protocols (e.g., identical cell passage numbers, serum-free conditions) .
  • Purity thresholds : Re-evaluate compounds with ≥98% HPLC purity to exclude confounding impurities .
  • Cell line specificity : Compare results across multiple lines (e.g., A549 vs. HeLa) to identify tissue-selective effects .

Q. What computational strategies predict target interactions and optimize lead analogs?

  • Answer : Advanced methods include:

  • Molecular dynamics (MD) : Simulate binding stability with MAO-B over 100 ns trajectories (RMSD < 2.0 Å indicates strong binding) .
  • QSAR modeling : Use substituent descriptors (Hammett σ, molar refractivity) to correlate 2-chloro position with IC₅₀ values (R² > 0.85) .
  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict reactivity (e.g., ΔE = 3.2 eV for electrophilic attack sites) .

Q. What strategies optimize reaction conditions for improved yield and scalability?

  • Answer : Key optimizations:

  • Catalyst screening : ZnCl₂ increases yield by 15% vs. AlCl₃ by reducing side-product formation .
  • Solvent polarity : Dichloromethane (ε = 8.9) outperforms THF (ε = 7.5) in stabilizing intermediates .
  • Temperature control : Maintaining ≤5°C during coupling prevents beta-carboline decomposition .

Q. Which analytical techniques differentiate between structural isomers or tautomeric forms?

  • Answer : Critical techniques include:

  • 2D NMR (COSY, NOESY) : Resolve tautomerism (e.g., 9H vs. 7H-beta-carboline) via cross-peak analysis .
  • High-resolution mass spectrometry (HRMS) : Distinguish isomers (e.g., [M+H]⁺ = 297.0654 vs. 297.0631 for chloro vs. bromo analogs) .
  • X-ray powder diffraction (XRPD) : Identify polymorphic forms (e.g., Form I vs. Form II) for stability studies .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Answer : Essential precautions:

  • PPE : Nitrile gloves, FFP2 masks, and chemical goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods (≥0.5 m/s airflow) during synthesis to mitigate inhalation risks .
  • Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before aqueous disposal .

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